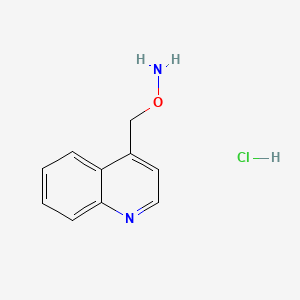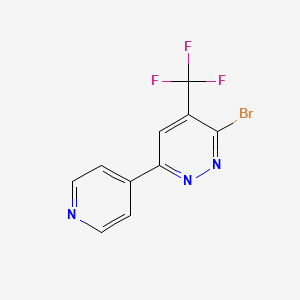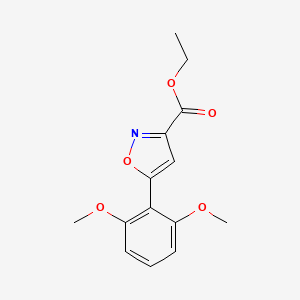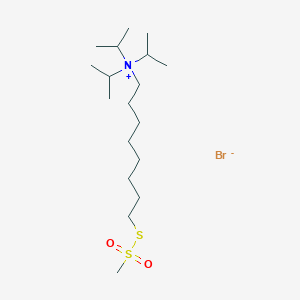
8-(Triisopropylammonium)octyl Methanethiosulfonate Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Triisopropylammonium)octyl Methanethiosulfonate Bromide is a chemical compound with the molecular formula C18H40BrNO2S2 and a molecular weight of 446.56 . This compound is primarily used in proteomics research and is known for its unique properties that make it valuable in various scientific applications .
Preparation Methods
The synthesis of 8-(Triisopropylammonium)octyl Methanethiosulfonate Bromide involves several steps. The synthetic route typically includes the reaction of octyl methanethiosulfonate with triisopropylamine in the presence of a brominating agent. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
8-(Triisopropylammonium)octyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a thiol group.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-(Triisopropylammonium)octyl Methanethiosulfonate Bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in proteomics research to study protein interactions and modifications.
Medicine: Research involving this compound includes studying its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(Triisopropylammonium)octyl Methanethiosulfonate Bromide involves its interaction with specific molecular targets. The compound can modify proteins by reacting with thiol groups, leading to changes in protein structure and function. This modification can affect various cellular pathways and processes, making it a valuable tool in studying protein function and interactions .
Comparison with Similar Compounds
8-(Triisopropylammonium)octyl Methanethiosulfonate Bromide can be compared with other similar compounds, such as:
Methanethiosulfonate derivatives: These compounds share similar chemical properties and reactivity.
Alkyl ammonium salts: These compounds have similar structural features but may differ in their specific applications and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in scientific research .
Properties
Molecular Formula |
C18H40BrNO2S2 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
8-methylsulfonylsulfanyloctyl-tri(propan-2-yl)azanium;bromide |
InChI |
InChI=1S/C18H40NO2S2.BrH/c1-16(2)19(17(3)4,18(5)6)14-12-10-8-9-11-13-15-22-23(7,20)21;/h16-18H,8-15H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
XEPDERYZQABGOA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[N+](CCCCCCCCSS(=O)(=O)C)(C(C)C)C(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


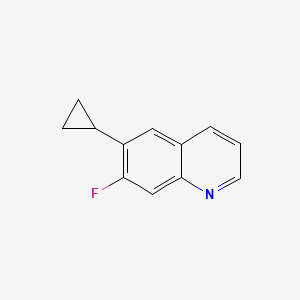

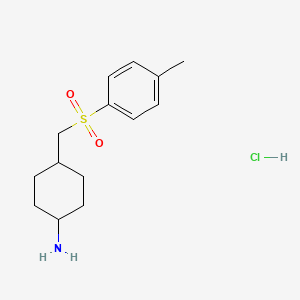
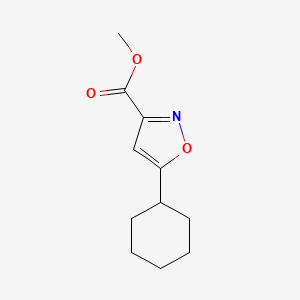
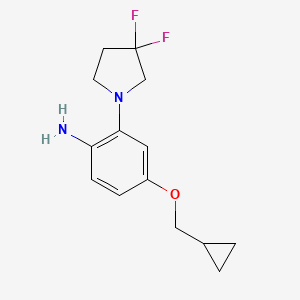

![8-Bromo-1-ethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B15338824.png)

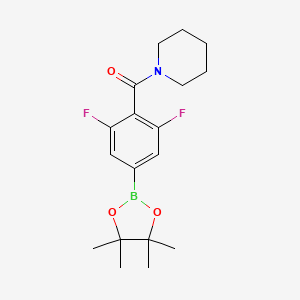
![but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B15338852.png)
